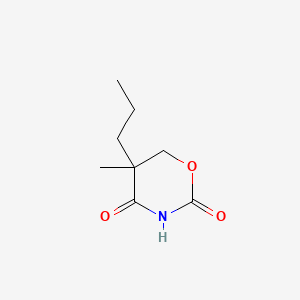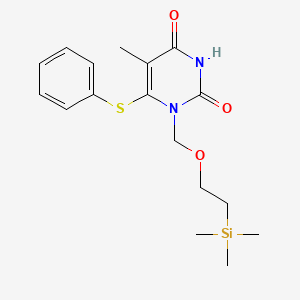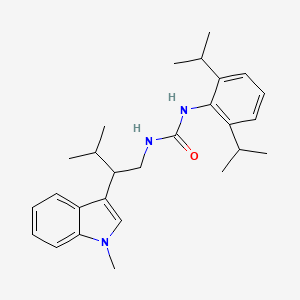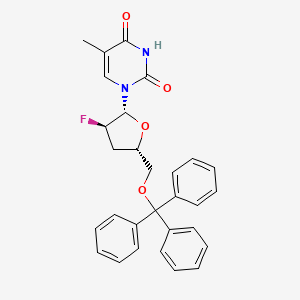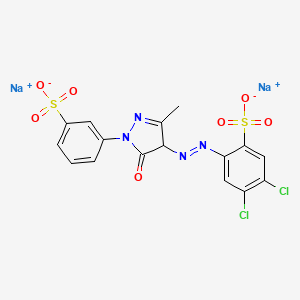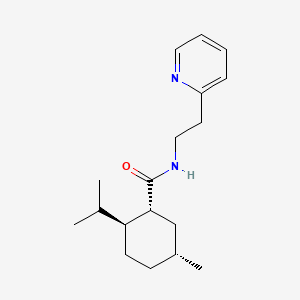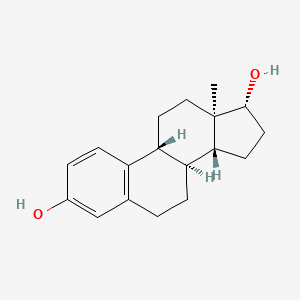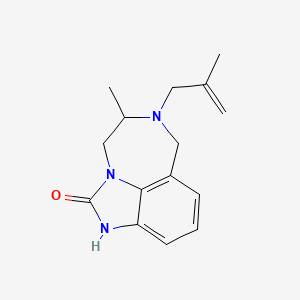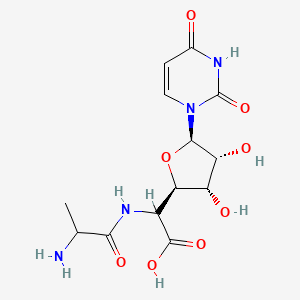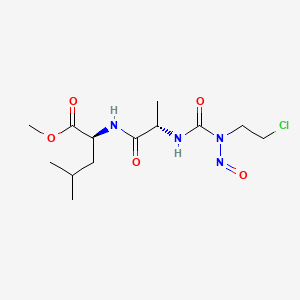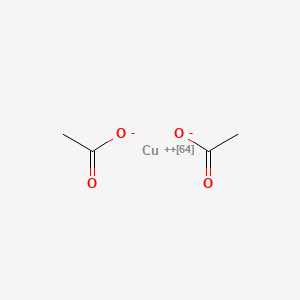
(-)-Kopsanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kopsanone involves several steps, starting from simpler precursors. One common synthetic route includes the formation of the indolizino[8,1-cd]carbazole core through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Kopsanone is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry have made it possible to produce Kopsanone in larger quantities through optimized reaction conditions and the use of more efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Kopsanone undergoes various chemical reactions, including:
Oxidation: Kopsanone can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in Kopsanone, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the Kopsanone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of Kopsanone can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Kopsanone has several scientific research applications, including:
Chemistry: Kopsanone is used as a model compound in the study of complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown that Kopsanone exhibits biological activity, making it a subject of interest in the study of natural products and their potential therapeutic uses.
Medicine: Kopsanone’s biological activity has led to investigations into its potential as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of Kopsanone involves its interaction with specific molecular targets within biological systems. Kopsanone is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in Kopsanone’s mechanism of action are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Ajmalicine: Another alkaloid with a similar indole structure.
Reserpine: Shares structural similarities with Kopsanone and is also derived from plants in the Apocynaceae family.
Yohimbine: An indole alkaloid with comparable biological activity.
Uniqueness of Kopsanone
Kopsanone is unique due to its specific indolizino[8,1-cd]carbazole framework and the presence of multiple stereocenters. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propiedades
Número CAS |
6662-83-5 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one |
InChI |
InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1 |
Clave InChI |
RFDVSXYPLPEIGZ-ZLARMEDBSA-N |
SMILES isomérico |
C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5 |
SMILES canónico |
C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


